molecular formula C22H26N2O B502695 1-(benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol

1-(benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol

Cat. No.: B502695
M. Wt: 334.5 g/mol
InChI Key: DRGXYEACPYEKIE-UHFFFAOYSA-N
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Description

1-(Benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This complex molecule is built on a 1,2,3,4-tetrahydrocarbazole scaffold , a structure of significant interest in medicinal chemistry due to its presence in various biologically active alkaloids and synthetic derivatives. The structure combines this carbazole core with a benzylamino-propanol side chain, suggesting potential as a key intermediate or a subject of study in its own right. Tetrahydrocarbazole derivatives are investigated for a wide spectrum of biological activities, and related compounds have been explored for applications affecting the respiratory system, inflammatory pathways, and immune responses . Researchers can utilize this chemical as a building block for synthesizing more complex molecules or as a probe in structure-activity relationship (SAR) studies. The presence of both basic amino and hydroxyl functional groups provides handles for further chemical modification and salt formation. This product is intended for laboratory research purposes by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(benzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c25-18(15-23-14-17-8-2-1-3-9-17)16-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24/h1-4,6,8-10,12,18,23,25H,5,7,11,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGXYEACPYEKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CC(CNCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-601037 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.

Industrial Production Methods

Industrial production of WAY-601037 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

WAY-601037 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-601037 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from the reactions of WAY-601037 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in further research and development .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential role as a multi-target-directed ligand (MTDL) in neuropharmacology. Research has shown that it may act on multiple neurochemical pathways, particularly those involving GABA transporters. This positions it as a candidate for the development of new therapies targeting neurological disorders such as anxiety and depression.

Case Study: GABA Transporter Inhibition

A recent study highlighted the discovery of novel ligands that inhibit GABA transporters, which are crucial in regulating neurotransmitter levels in the brain. The findings suggest that compounds similar to 1-(benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol could enhance GABAergic transmission and provide therapeutic benefits for conditions like epilepsy and mood disorders .

Neuropharmacological Research

Research indicates that derivatives of this compound may exhibit anticonvulsant properties. For instance, studies on aminoindanes have shown their potential in treating Parkinson's disease and other neurological conditions by modulating neurotransmitter systems .

Anticonvulsant Activity

In preclinical models, certain derivatives demonstrated significant efficacy in reducing seizure activity. The pharmacological profiles of these compounds indicate a broad spectrum of activity across various seizure models, suggesting that they could be developed into effective anticonvulsant medications .

Synthetic Organic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for modifications that can lead to the synthesis of various biologically active compounds.

Synthesis of Derivatives

The compound can be modified to create new derivatives with enhanced biological activity. For example, researchers have synthesized amides from related structures and evaluated their pharmacological properties, leading to the identification of candidates with improved efficacy and safety profiles compared to traditional drugs .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal Chemistry Potential MTDL for treating neurological disorders
Neuropharmacology Anticonvulsant properties in preclinical models
Synthetic Chemistry Building block for synthesizing biologically active derivatives

Mechanism of Action

The mechanism of action of WAY-601037 involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA methyltransferase 1, leading to changes in DNA methylation patterns. This inhibition can result in the reactivation of tumor suppressor genes and the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

2.1.1. Chlorinated Derivatives
  • 1-(Benzylamino)-3-(3,6-dichloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol (CAS: 303798-31-4) Molecular Formula: C₂₂H₂₀Cl₂N₂O Key Difference: Incorporation of chlorine atoms at positions 3 and 6 of the carbazole ring. Impact: Chlorine substituents typically increase lipophilicity and may enhance antifungal or antiparasitic activity compared to the parent compound . Synthesis: Achieved via electrophilic substitution on the carbazole ring, followed by benzylamine coupling .
2.1.2. Cyclohexylamino Analogues
  • (2S)-1-(Cyclohexylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol (CAS: N/A; Formula: C₂₂H₃₂N₂O) Key Difference: Replacement of benzylamino with cyclohexylamino.

Functional Group Variations

2.2.1. Triazole-Containing Derivatives
  • 1-(1H-Benzotriazol-1-yl)-3-(9H-carbazol-9-yl)-2-propanol (CAS: 307340-41-6) Molecular Formula: C₂₁H₁₈N₄O Key Difference: Substitution of benzylamino with a benzotriazole heterocycle. Impact: Benzotriazole groups are associated with enhanced antifungal activity and enzyme inhibition (e.g., cytochrome P450) .
2.2.2. 1,3,4-Oxadiazole Hybrids
  • 1-(5-((9H-Carbazol-9-yl)Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone Molecular Formula: C₂₀H₁₈N₄O₂ Key Difference: Replacement of the propanol side chain with a 1,3,4-oxadiazole ring. Impact: 1,3,4-Oxadiazoles are known for antibacterial and anti-inflammatory activity, suggesting divergent therapeutic applications compared to the propanol-based parent compound .

Biological Activity

1-(Benzylamino)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H26N2O
  • Molar Mass : 334.45464 g/mol
  • CAS Number : Specific identification for regulatory purposes.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, tetrahydrocarbazole derivatives have shown cytotoxic effects on various cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) through MTT assays. The IC50 values for these compounds have been reported to be in the micromolar range, indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)
1HT-2915.5
2MCF-710.2
3A54912.8

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that derivatives of carbazole exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these activities are generally low, suggesting potent antimicrobial effects .

MicroorganismMIC (µg/mL)
Staphylococcus aureus6.4
Bacillus subtilis5.0
Candida albicans9.6

3. Neuroprotective Effects

In addition to anticancer and antimicrobial activities, the compound has shown potential neuroprotective effects. It has been tested against butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases. Compounds derived from tetrahydrocarbazole exhibited BuChE inhibition with IC50 values indicating strong activity compared to standard drugs like Donepezil .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Anticancer Mechanism : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Neuroprotective Mechanism : Inhibition of cholinesterases leading to increased acetylcholine levels in synaptic clefts.

Case Studies

Several studies have highlighted the effectiveness of tetrahydrocarbazole derivatives in treating various conditions:

  • Anticancer Study : A study involving a series of tetrahydrocarbazole derivatives showed that modifications at specific positions significantly enhanced anticancer efficacy against colon cancer cell lines.
  • Neuroprotection : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting their potential in treating Alzheimer's disease.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of related compounds showed promising results against multi-drug resistant strains of bacteria.

Q & A

Q. Key Considerations :

  • Microwave-assisted synthesis can improve reaction efficiency and yield compared to traditional reflux methods .
  • Monitor reaction progress using TLC (Rf ≈ 0.4 in hexane:toluene) .

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Discrepancies in ¹H/¹³C NMR assignments often arise from conformational flexibility in the tetrahydrocarbazole and propanol moieties. To resolve ambiguities:

Use 2D NMR techniques :

  • ¹H-¹⁵N HMBC to confirm benzylamino connectivity and verify nitrogen environments .
  • NOESY to distinguish between axial/equatorial proton orientations in the tetrahydrocarbazole ring .

Compare experimental data with DFT-calculated chemical shifts for proposed conformers.

Validate via X-ray crystallography if crystalline derivatives are obtainable .

Example Contradiction : Aromatic protons in the carbazole ring may show unexpected splitting due to restricted rotation—this can be clarified using variable-temperature NMR .

Basic: What analytical methods are critical for characterizing this compound?

Q. Essential Techniques :

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., ESI+ for [M+H]⁺ ions) .
  • ¹H and ¹³C NMR for backbone assignment (e.g., δ 4.2–4.5 ppm for propanol –CH₂– groups; δ 7.0–8.2 ppm for carbazole aromatics) .
  • Elemental Analysis to verify purity (>95% C, H, N content) .

Advanced: How can reaction byproducts and impurities be systematically identified and quantified?

Q. Methodology :

HPLC-MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) to detect impurities at trace levels (<0.5%) .

Spectral Deconvolution of overlapping NMR signals using software like MestReNova.

Synthesis of Reference Standards : Prepare known impurities (e.g., over-alkylated carbazoles or unreacted epoxide intermediates) for spiking experiments .

Q. Common Impurities :

ImpuritySourceQuantification Limit
Bis-carbazole derivativesDimerization during alkylation≤0.3%
Residual benzylamineIncomplete purification≤0.2%

Advanced: What computational tools are recommended for studying structure-activity relationships (SAR)?

Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs or kinase enzymes). Focus on the benzylamino group’s role in hydrogen bonding .

MD Simulations : GROMACS for assessing conformational stability of the tetrahydrocarbazole ring in aqueous/lipid bilayers.

QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict pharmacokinetic properties .

Basic: How can reaction conditions be optimized to improve yield?

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–110°C (reflux)↑ Yield by 15%
SolventToluene or DMF↓ Side reactions
CatalystTBAB (phase transfer)↑ Rate
Reaction Time6–24 hoursAvoid over-alkylation

Case Study : Microwave irradiation (100°C, 30 min) increased yield from 65% to 82% compared to conventional heating .

Advanced: How can the stereochemical outcome of the propanol moiety be controlled?

Chiral Auxiliaries : Use (R)- or (S)-epichlorohydrin to dictate stereochemistry during epoxide formation .

Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective epoxide ring-opening with benzylamine .

Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and determine enantiomeric excess (ee) .

Basic: What safety protocols are essential during synthesis?

  • Toxic Intermediates : Handle alkyl halides (e.g., 1-bromo-3-chloropropane) in a fume hood with nitrile gloves .
  • Reactive Solvents : Avoid static discharge near toluene or DMSO .
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

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